Ethyl 4-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-4-oxobutanoate
Description
Ethyl 4-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-4-oxobutanoate is a bicyclic compound featuring a norbornane-like framework (bicyclo[2.2.1]heptane) with sulfur (thia) and nitrogen (aza) heteroatoms in its ring system. The molecule includes a ketone group at the 4-position of the bicyclic structure and an ethyl oxobutanoate ester side chain, which likely enhances its solubility and bioavailability compared to simpler bicyclic analogs. This compound is of interest in medicinal chemistry due to the structural rigidity imparted by the bicyclo[2.2.1]heptane system, a feature known to improve target binding selectivity in drug candidates .
Properties
IUPAC Name |
ethyl 4-oxo-4-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3S/c1-2-15-11(14)4-3-10(13)12-6-9-5-8(12)7-16-9/h8-9H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFXVBUMLKHSYAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CC2CC1CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-4-oxobutanoate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors containing sulfur and nitrogen atoms under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the formation of the desired bicyclic structure.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-4-oxobutanoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the compound's structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different chemical and physical properties, making them useful for various applications.
Scientific Research Applications
Ethyl 4-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-4-oxobutanoate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used to study biological processes involving sulfur and nitrogen-containing compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Ethyl 4-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-4-oxobutanoate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, influencing biochemical processes within cells. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
Key Structural Variations:
Heteroatom Substitution: 2-Oxa-5-azabicyclo[2.2.1]heptane (): Replacing sulfur with oxygen alters electronic properties and hydrogen-bonding capacity. Oxygen’s higher electronegativity may reduce ring strain but decrease lipophilicity compared to sulfur-containing analogs .
Substituent Modifications: tert-Butyl Carbamate Derivatives (e.g., CAS 1932203-04-7, ): The Boc (tert-butoxycarbonyl) group protects amines during synthesis, contrasting with the unprotected secondary amine in the target compound. This difference impacts reactivity and stability in biological systems . Propoxy Side Chains (): Alkoxy extensions on the bicyclic core may enhance membrane permeability but reduce metabolic stability compared to the ethyl oxobutanoate group .
Bicyclic Systems of Differing Ring Sizes
Compounds with alternative bicyclic frameworks highlight the uniqueness of the [2.2.1] system:
- Bicyclo[4.2.0]octene (): Expanded rings (e.g., 5-thia-1-azabicyclo[4.2.0]octene) accommodate bulkier substituents but may reduce metabolic stability due to increased surface area .
Functional Group Comparisons
Research Findings and Implications
While direct pharmacological data for the target compound are absent in the provided evidence, structural comparisons suggest:
- Advantages: The ethyl oxobutanoate group likely improves oral bioavailability compared to carboxylic acid derivatives () .
- Challenges : The unprotected amine in the target compound may necessitate formulation adjustments to prevent degradation, unlike Boc-protected analogs .
Biological Activity
Ethyl 4-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-4-oxobutanoate is a compound of significant interest in pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its interactions with receptors, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following:
- Molecular Formula : C₉H₁₁N₁O₄S
- Molecular Weight : Approximately 217.25 g/mol
- Structural Features : It contains a thiazolidine component, a bicyclic azabicyclo structure, an ethyl ester group, and a ketone.
These features contribute to its distinct electronic properties and potential interactions with biological targets.
Interaction with Trace Amine-Associated Receptors (TAARs)
This compound has shown promising activity as a modulator of trace amine-associated receptors (TAARs), particularly TAAR1. These receptors are known to play crucial roles in neurotransmission and various physiological processes.
- Binding Affinity : Preliminary binding assays indicate that this compound may influence neurotransmitter release, potentially affecting signaling pathways in neuronal cells.
Comparative Analysis with Related Compounds
The following table summarizes the structural features and biological activities of this compound compared to related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Thiazolidine component, bicyclic structure | Modulates TAARs; potential antimicrobial activity |
| Ethyl 4-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-4-oxobutanoate | Contains oxygen instead of sulfur | Antimicrobial properties |
| Cefamandole | Beta-lactam antibiotic | Effective against urinary tract infections |
| Cefazedone | Related to cefamandole | Investigated for nephrotoxicity |
This comparison highlights the unique position of this compound within the bicyclic azabicyclo family, particularly due to its thiazolidine component which may confer distinct biological interactions compared to its oxygen-containing analogs.
Case Studies and Research Findings
Several studies have explored the synthesis and potential applications of bicyclic compounds similar to this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
